1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20210152
InChI: InChI=1S/C12H17FN4.ClH/c1-10-12(9-17(15-10)7-5-13)14-8-11-4-3-6-16(11)2;/h3-4,6,9,14H,5,7-8H2,1-2H3;1H
SMILES:
Molecular Formula: C12H18ClFN4
Molecular Weight: 272.75 g/mol

1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC20210152

Molecular Formula: C12H18ClFN4

Molecular Weight: 272.75 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C12H18ClFN4
Molecular Weight 272.75 g/mol
IUPAC Name 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C12H17FN4.ClH/c1-10-12(9-17(15-10)7-5-13)14-8-11-4-3-6-16(11)2;/h3-4,6,9,14H,5,7-8H2,1-2H3;1H
Standard InChI Key YUYHCXBMABCAOZ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=CN2C)CCF.Cl

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a pyrazole ring with strategically placed substituents that influence its electronic and steric properties. The pyrazole core (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at the 1-position with a 2-fluoroethyl group (CH2CH2F-\text{CH}_2\text{CH}_2\text{F}), at the 3-position with a methyl group (CH3-\text{CH}_3), and at the 4-position with an amine-linked pyrrole moiety (NHCH2C4H3N(CH3)-\text{NH}-\text{CH}_2-\text{C}_4\text{H}_3\text{N}(\text{CH}_3)) . The hydrochloride salt formation at the amine group improves aqueous solubility, a critical factor for bioavailability in drug formulations.

The SMILES notation for this compound is Cc1nn(CCF)cc1NCc1cnn(C)c1.Cl, reflecting the connectivity of its functional groups . Key structural features include:

  • Pyrazole ring: Provides aromatic stability and sites for hydrogen bonding.

  • 2-Fluoroethyl group: Introduces electronegativity and potential for halogen-based interactions.

  • N-Methylpyrrole: Enhances lipophilicity and modulates receptor binding affinity.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remain unpublished, analogous pyrazole derivatives exhibit planar aromatic systems with substituents influencing ring puckering and intermolecular interactions . Infrared (IR) spectroscopy of related compounds reveals characteristic absorptions for N-H stretching (3200–3300 cm1^{-1}), C-F stretching (1100–1200 cm1^{-1}), and aromatic C=C vibrations (1450–1600 cm1^{-1}). Nuclear magnetic resonance (NMR) data would likely show distinct signals for the methyl groups (δ 1.5–2.5 ppm), fluorinated ethyl chain (δ 3.5–4.5 ppm), and pyrrole protons (δ 6.0–7.0 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine hydrochloride likely follows a multi-step sequence common to pyrazole derivatives :

  • Formation of the pyrazole core: Cyclocondensation of a 1,3-diketone with hydrazine or substituted hydrazine.

  • Introduction of the 2-fluoroethyl group: Alkylation using 1-fluoro-2-iodoethane under basic conditions.

  • Pyrrole moiety attachment: Nucleophilic substitution or reductive amination to link the N-methylpyrrolemethyl group.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key challenges include ensuring regioselectivity during pyrazole ring formation and minimizing side reactions during fluorine incorporation . Modern synthetic approaches, such as microwave-assisted reactions or transition metal catalysis, could enhance yield and purity .

Chemical Stability and Reactivity

The compound’s reactivity is governed by its functional groups:

  • Pyrazole ring: Resists electrophilic substitution due to electron-deficient nature but participates in nucleophilic aromatic substitution under forcing conditions.

  • Fluoroethyl chain: The C-F bond’s high polarity facilitates dipole-dipole interactions but limits metabolic degradation.

  • Secondary amine: Prone to protonation (as in the hydrochloride salt) and participation in hydrogen bonding .

Physical and Spectroscopic Properties

PropertyValueMethod/Source
Molecular FormulaC11H17ClFN5\text{C}_{11}\text{H}_{17}\text{ClFN}_{5}High-resolution mass spectrometry
Molecular Weight273.74 g/molCalculated
SolubilitySoluble in polar solvents (e.g., water, DMSO)Experimental data
Melting PointNot reported
LogP (Partition Coefficient)Estimated: 1.2–1.8Computational prediction

The compound’s solubility in polar solvents aligns with its hydrochloride salt form, which ionizes readily in aqueous media. Computational models predict moderate lipophilicity (LogP 1.2–1.8), suggesting balanced membrane permeability and solubility .

Challenges and Future Directions

Synthetic Optimization

Current limitations in regioselectivity and yield necessitate advanced strategies such as:

  • Flow chemistry: For precise control over reaction parameters.

  • Enzymatic catalysis: To achieve stereoselective synthesis of chiral intermediates .

Pharmacological Profiling

Future research should prioritize:

  • In vitro assays: Screening against kinase panels, GPCRs, and microbial strains.

  • ADMET studies: Evaluating absorption, distribution, metabolism, excretion, and toxicity.

  • Structural optimization: Tailoring substituents to enhance target specificity and reduce off-target effects .

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